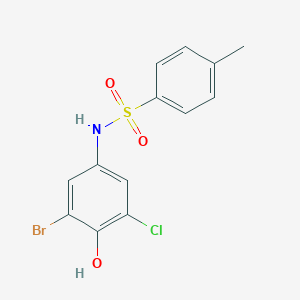
N-(3-bromo-5-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-5-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring, along with a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-5-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes:
Halogenation: Starting with 4-hydroxybenzenesulfonamide, bromination and chlorination are performed to introduce bromine and chlorine atoms at the 3 and 5 positions, respectively.
Sulfonation: The sulfonamide group is introduced by reacting the halogenated phenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium azide (NaN₃), thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, N-(3-bromo-5-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
This compound can be used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
Potential applications in medicinal chemistry include the development of new drugs for treating diseases such as cancer and bacterial infections. The presence of halogens and sulfonamide groups can enhance the compound’s pharmacokinetic properties.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties such as thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which N-(3-bromo-5-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the halogen atoms can enhance binding affinity through halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide
- N-(3-chloro-5-hydroxyphenyl)-4-methylbenzenesulfonamide
- N-(3-bromo-5-chloro-4-hydroxyphenyl)-benzenesulfonamide
Uniqueness
N-(3-bromo-5-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide is unique due to the specific combination of bromine, chlorine, and hydroxyl groups on the phenyl ring, which can result in distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-(3-bromo-5-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO3S/c1-8-2-4-10(5-3-8)20(18,19)16-9-6-11(14)13(17)12(15)7-9/h2-7,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFHHGMRUMLJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol](/img/structure/B5956605.png)
![2-amino-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-6-propan-2-ylpyrimidine-4-carboxamide](/img/structure/B5956609.png)

![2-(3-methoxybenzyl)-4-[4-(methylthio)benzoyl]morpholine](/img/structure/B5956625.png)
![4-(4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1-piperidinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5956633.png)
![1-ALLYL-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B5956635.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B5956644.png)
![(2E)-2-[(Z)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-ethyl-1,3-thiazolidin-4-one](/img/structure/B5956648.png)
![2-(3-methoxy-1-piperidinyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5956650.png)

amino]methyl}phenyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B5956663.png)
![N-(tert-butyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5956664.png)
![(3S,4S)-1-[[4-(N-methylanilino)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5956670.png)
![(1,3-benzodioxol-4-ylmethyl){[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5956677.png)
